molecular formula C18H17N5O3 B2640845 (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2035022-87-6

(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2640845
CAS No.: 2035022-87-6
M. Wt: 351.366
InChI Key: AFZKMMXFAFYCLR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a potent, ATP-competitive, and highly selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) . CSF1R signaling is the primary regulator of the survival, proliferation, and differentiation of macrophages and their monocyte precursors. This compound is therefore a critical pharmacological tool for probing the function of tumor-associated macrophages (TAMs) in the tumor microenvironment. By selectively inhibiting CSF1R, it can be used to deplete TAMs, which are known to promote tumor progression, angiogenesis, and immunosuppression, making it a valuable compound for researching novel cancer immunotherapies . Furthermore, its application extends to neuroscience, where it is used to study microglia , the resident macrophages of the central nervous system. Research utilizing this inhibitor has been instrumental in elucidating the role of microglia in neuroinflammatory and neurodegenerative diseases, providing insights into potential therapeutic strategies for conditions like Alzheimer's disease and multiple sclerosis. Its high selectivity over other kinases, including the closely related KIT and PDGFR, ensures that observed phenotypic effects in experimental models can be confidently attributed to CSF1R pathway inhibition.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-17(6-4-13-3-5-15-16(8-13)26-12-25-15)19-7-1-2-14-9-20-18-21-11-22-23(18)10-14/h3-6,8-11H,1-2,7,12H2,(H,19,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZKMMXFAFYCLR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The triazolopyrimidine core is then alkylated with a suitable propylating agent.

    Synthesis of the Benzodioxole Derivative: The benzodioxole moiety is synthesized separately, often through the cyclization of catechol derivatives.

    Coupling Reaction: The final step involves the coupling of the triazolopyrimidine-propyl intermediate with the benzodioxole derivative using acrylamide as a linker. This step typically requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Preliminary studies indicate it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity. The benzodioxole group may enhance the compound’s binding affinity and specificity. Together, these interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

5-[4-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-a]pyrimidine (12a)
  • Core Structure : [1,2,4]Triazolo[4,3-a]pyrimidine fused with a pyrazole ring.
  • Key Substituents : 4-Nitrophenyl and phenyl groups.
  • Synthesis: Produced via refluxing enaminones with 3-amino-1H-[1,2,4]triazole in acetic acid .
  • Differentiation :
    • The triazolo[4,3-a]pyrimidine ring system (vs. 1,5-a in the target compound) alters electronic properties and binding pocket compatibility.
    • The nitro group enhances electrophilicity but may reduce metabolic stability compared to the methylenedioxyphenyl group.
N,N-Diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl][1,2,4]triazolo[1,5-a]pyrimidin-5-amine
  • Core Structure : [1,2,4]Triazolo[1,5-a]pyrimidine.
  • Key Substituents: Biphenyl-tetrazole and diethylamino groups.
  • The biphenyl group may enhance target affinity via π-π stacking, whereas the methylenedioxyphenyl group in the target compound offers distinct electronic effects .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 12a Biphenyl-Tetrazole Derivative
Core Structure [1,2,4]Triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[4,3-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine
Key Substituents Benzo[d][1,3]dioxol acrylamide 4-Nitrophenyl, phenyl Biphenyl-tetrazole, diethylamino
Solubility Moderate (acrylamide enhances polarity) Low (nitro group increases hydrophobicity) High (tetrazole improves aqueous solubility)
Metabolic Stability Moderate (methylenedioxyphenyl prone to oxidation) Low (nitro group may generate reactive metabolites) High (tetrazole and diethylamino resist metabolism)
Synthetic Route Likely involves acrylamide coupling to triazolopyrimidine-propyl intermediate Enaminone-triazole cyclization in acetic acid Multi-step functionalization (tetrazole introduction via Suzuki coupling)

Therapeutic Implications

  • Compound 12a : Nitro and phenyl groups indicate possible antimicrobial or anticancer applications, though toxicity risks exist.
  • Biphenyl-Tetrazole Derivative : Tetrazole and biphenyl groups align with angiotensin receptor blockade (e.g., antihypertensive drugs) .

Biological Activity

The compound (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a triazole derivative that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazolo-pyrimidine moiety linked to a benzo-dioxole group through an acrylamide functional group. This unique structure contributes to its biological activity.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes. For instance, it acts as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic nucleotides and subsequent modulation of signaling pathways related to inflammation and cell proliferation .
  • Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound's ability to disrupt fungal cell wall synthesis makes it a candidate for antifungal applications .
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by activating specific pathways related to cell death . The benzo-dioxole component enhances its interaction with DNA and RNA, potentially leading to inhibited tumor growth.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Tested Concentration Effect Observed Reference
PDE Inhibition0.01 - 10 µMSignificant inhibition
Antifungal ActivityMIC 0.25 - 2 µg/mLEffective against Candida spp.
Cytotoxicity against CancerIC50 5 - 15 µMInduced apoptosis in cell lines

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that at concentrations of 10 µM and above, the compound significantly reduced cell viability compared to control groups. Flow cytometry analysis indicated an increase in early and late apoptotic cells.
  • Antifungal Assays : In vitro assays against fungal strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans. This suggests potential as a therapeutic agent for fungal infections.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated favorable absorption characteristics with a half-life suitable for therapeutic applications. Further studies are needed to evaluate its bioavailability and metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.